4-[(2,6-Dimethylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(2,6-dimethylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-4-3-5-12(2)15(11)19-10-13-6-8-14(9-7-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKEYBHECGTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149288-34-6 | |
| Record name | 4-[(2,6-dimethylphenoxy)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is a classical method for ether formation, involving the reaction of an alkoxide ion with an alkyl halide. For this compound, this approach can be adapted as follows:
Synthesis of 4-(Bromomethyl)benzoic Acid Methyl Ester :
- 4-(Hydroxymethyl)benzoic acid is esterified with methanol under acidic conditions to yield the methyl ester. Subsequent bromination using HBr or PBr₃ introduces the bromomethyl group.
Etherification with 2,6-Dimethylphenol :
- The bromomethyl intermediate reacts with 2,6-dimethylphenol in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
Ester Hydrolysis :
- The methyl ester is hydrolyzed under basic (NaOH) or acidic (HCl) conditions to yield the final carboxylic acid.
Reaction Scheme :
$$
\text{4-(BrCH₂)C₆H₄COOCH₃ + 2,6-(CH₃)₂C₆H₃O⁻K⁺ → this compound Methyl Ester}
$$
$$
\text{→ Hydrolysis → this compound}
$$
Key Considerations :
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative route for ether synthesis, particularly useful for sterically hindered substrates.
Substrate Preparation :
- 4-(Hydroxymethyl)benzoic acid is protected as its methyl ester to prevent side reactions.
Ether Formation :
- The protected alcohol reacts with 2,6-dimethylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether bond.
Deprotection :
- The methyl ester is hydrolyzed to yield the free carboxylic acid.
Advantages :
Friedel-Crafts Alkylation
While less common for para-substituted benzoic acids, Friedel-Crafts alkylation could theoretically introduce the phenoxy group. However, this method is limited by the directing effects of the carboxylic acid group, which typically deactivates the ring toward electrophilic substitution.
Experimental Optimization and Challenges
Reaction Conditions
| Parameter | Williamson Ether | Mitsunobu Reaction |
|---|---|---|
| Temperature | 80–100°C | 0–25°C |
| Solvent | DMF/Acetone | THF |
| Catalyst/Reagent | K₂CO₃ | DEAD/PPh₃ |
| Yield (Theoretical) | 60–75% | 70–85% |
Common Side Reactions
- Ester Hydrolysis During Etherification : Acidic or basic conditions may prematurely hydrolyze the methyl ester, necessitating careful pH control.
- Oxidation of Phenolic Groups : The electron-rich 2,6-dimethylphenol is prone to oxidation, requiring inert atmospheres (N₂/Ar).
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions: 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenoxy or benzoic acid rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antifibrinolytic Agents
One of the notable applications of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid is in the development of antifibrinolytic agents. These agents are crucial in managing conditions where blood clotting is impaired. The compound serves as a precursor in synthesizing various antifibrinolytic drugs, which are used to treat conditions such as excessive bleeding during surgeries or trauma .
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibiting certain enzymes responsible for inflammation, thus providing relief from pain and swelling associated with various inflammatory conditions .
Cancer Treatment
Emerging studies suggest that this compound may have potential applications in oncology. Its derivatives have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. This makes it a promising candidate for further research in developing targeted cancer therapies .
Polymer Chemistry
This compound is utilized as a monomer in the synthesis of high-performance polymers. These polymers are characterized by their thermal stability and mechanical strength, making them suitable for applications in aerospace, automotive, and electronics industries. The incorporation of this compound into polymer matrices enhances their properties, contributing to advancements in material science .
Coatings and Adhesives
The compound is also explored for its role in formulating specialized coatings and adhesives. Its chemical structure provides excellent adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations. This application is particularly valuable in manufacturing durable coatings for industrial machinery and consumer products .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid, highlighting differences in substituents and molecular properties:
Key Observations :
- Substituent Effects: The 2,6-dimethylphenoxy group enhances steric hindrance and hydrophobicity compared to analogues with methoxy or benzyloxy groups. For example, 4-Methoxy-3-[(m-tolyloxy)methyl]benzoic acid exhibits higher polarity due to its methoxy substituent .
- Molecular Weight: Derivatives with additional methyl groups (e.g., 2,3,5-trimethylphenoxy) or acetylated amino groups (e.g., 4-{[(2,6-dimethylphenoxy)acetyl]amino}benzoic acid) have higher molecular weights, influencing solubility and bioavailability .
Physicochemical Properties
Notes:
Pharmacological and Functional Comparisons
- GPCR Interactions: The derivative 4-[[benzyl-[4-(2,6-dimethylphenoxy)benzoyl]amino]methyl]benzoic acid (CHEMBL3920547) acts as a lysophosphatidic acid receptor modulator, highlighting the pharmacological relevance of the 2,6-dimethylphenoxy motif .
Biological Activity
4-[(2,6-Dimethylphenoxy)methyl]benzoic acid is an organic compound with the chemical formula C₁₆H₁₆O₃ and a molecular weight of approximately 256.30 g/mol. Its structure features a benzoic acid moiety linked to a 2,6-dimethylphenoxy group, making it of interest in various scientific fields, particularly medicinal chemistry and materials science. This article reviews the biological activities associated with this compound, including antimicrobial properties and potential therapeutic applications.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities, primarily focusing on antimicrobial properties. The following sections elaborate on these findings.
Antimicrobial Activity
Research has indicated that this compound demonstrates significant antimicrobial activity against various bacterial strains.
Study Findings:
- Methodology : In vitro antimicrobial activity was evaluated using disk diffusion and serial dilution methods.
- Results : Some derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria. For instance, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics in certain tests.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Escherichia coli | 64 | Gentamicin | 32 |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin | 64 |
The biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of the benzoic acid moiety is crucial for its interaction with microbial targets.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute tested various concentrations of the compound against common pathogens. The results demonstrated that formulations containing this compound significantly reduced bacterial growth compared to controls.
- Synthesis and Testing : In another study focused on synthesizing derivatives of this compound, researchers found that modifications to the phenoxy group enhanced antimicrobial efficacy, suggesting structure-activity relationships that could guide future drug development.
Potential Applications
Given its promising biological activities, this compound could have several applications:
- Pharmaceutical Development : As a lead compound in designing new antibiotics or antimicrobial agents.
- Materials Science : Its unique electrophysical properties may allow it to be used in developing advanced materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, analogous phenoxy-acetic acid derivatives are synthesized by refluxing phenolic precursors with chloroacetate esters in acetone using anhydrous potassium carbonate as a base . Yield optimization requires controlled temperature (e.g., 45–60°C), extended reaction times (12–24 hours), and stoichiometric excess of alkylating agents (e.g., ethyl chloroacetate). Purification often involves recrystallization or column chromatography to isolate the benzoic acid derivative .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton environments (δ 6.8–7.5 ppm for substituted phenyl groups) and methyl/methylene signals (δ 2.2–2.5 ppm for dimethylphenoxy groups) .
- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic rings) and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) . For example, related phenoxy-benzoic acid derivatives exhibit centroid separations of ~3.8 Å for π-π interactions .
Q. What are the primary applications of this compound in materials science or medicinal chemistry?
- Methodological Answer : The compound serves as a monomer for synthesizing polyarylenephthalides, which exhibit unique electrophysical properties (e.g., conductivity, thermal stability) . In medicinal chemistry, phenoxy-acetic acid analogs demonstrate anti-inflammatory, antifungal, and hyperlipidemic activities, with structure-activity relationships (SAR) dependent on substituent positioning .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or supramolecular assembly of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps), hydrogen-bonding energies, and lattice packing efficiencies. For example, acyl hydrazide derivatives with similar benzoic acid scaffolds have been studied using DFT to predict hydrogen-bonding networks and lattice energies .
Q. What strategies resolve contradictions in biological activity data for phenoxy-benzoic acid derivatives?
- Methodological Answer :
- Dose-response studies : Compare ED50 values across assays to differentiate true activity from solvent or concentration artifacts .
- Metabolic stability assays : Evaluate compound degradation in vitro (e.g., liver microsomes) to confirm observed bioactivity is intrinsic .
- Crystallographic validation : Correlate bioactive conformations with X-ray structures to identify stereochemical requirements for target binding .
Q. How can reaction optimization improve scalability for polymeric applications of this compound?
- Methodological Answer :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for ester-to-acid conversions to reduce side products .
- Solvent engineering : Replace acetone with DMF or THF to enhance solubility during polycondensation reactions .
- In situ monitoring : Use FT-IR or HPLC to track monomer consumption and polymer molecular weight distributions .
Q. What are the challenges in analyzing non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in crystalline forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
